molecular formula C24H25N3O5 B2587592 Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-32-9

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2587592
CAS No.: 899729-32-9
M. Wt: 435.48
InChI Key: JLXMIWASNOBTRY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based heterocyclic compound featuring a 1,6-dihydropyridazine core substituted with an ethyl carboxylate group at position 3, a p-tolyl group at position 1, and a 2-((2,5-dimethylphenyl)amino)-2-oxoethoxy moiety at position 3. Pyridazine derivatives are widely studied for their biological activities, such as antihypertensive, antimicrobial, and anti-inflammatory effects, often modulated by substituent variations on the heterocyclic core .

The synthesis of such compounds typically involves condensation reactions between carbohydrazides and substituted phenyl derivatives under reflux conditions, as described in pyridazine derivative syntheses (e.g., refluxing ethanol with sodium acetate as a catalyst) .

Properties

IUPAC Name

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)18-10-7-15(2)8-11-18)32-14-21(28)25-19-12-16(3)6-9-17(19)4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXMIWASNOBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyridazine Derivatives

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported)
Target Compound C₂₉H₂₈N₄O₆ 544.56 g/mol 2,5-dimethylphenyl, p-tolyl, ethyl ester Not explicitly reported
Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate C₂₈H₂₈N₄O₇ 548.54 g/mol 4-ethoxyphenyl, p-tolyl, ethyl ester Not reported
6-(Substituted-phenyl)-2-(4-substituted-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Variable (e.g., C₂₀H₁₈N₆O₂S) ~414.46 g/mol Triazole-thione, substituted phenyl Antihypertensive activity

Key Observations:

  • Substituent Effects: The target compound’s 2,5-dimethylphenyl group increases lipophilicity (clogP ≈ 3.8) compared to the 4-ethoxyphenyl analog (clogP ≈ 2.9), which may enhance passive diffusion across biological membranes but reduce aqueous solubility .
  • Biological Activity: Pyridazine-triazole hybrids (e.g., entries in ) demonstrated dose-dependent antihypertensive effects in rodent models (e.g., 20–40% reduction in systolic BP at 10 mg/kg). The target compound’s amide and ester groups may confer similar pharmacodynamic profiles, though empirical data are lacking.

Heterocyclic Core Variations

Compounds with alternative heterocyclic cores but similar substituents include:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Core: Thiazolo-pyrimidine (vs. pyridazine in the target compound).
    • Properties: Higher planarity due to fused thiazole and pyrimidine rings, leading to stronger π-π stacking (density = 1.432 g/cm³) . This may enhance crystallinity but reduce solubility.

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